Dalbavancin (hydrochloride)

Antimicrobial susceptibility testing MRSA MIC determination

Standard glycopeptides like vancomycin fail to model long-acting or high-potency regimens. Dalbavancin HCl solves this with a 21.3x MIC90 advantage over vancomycin against MRSA and a 14.4-day half-life. - Benchmark for MRSA surveillance (MIC90 0.094 μg/mL vs vancomycin 2 μg/mL) - PK/PD reference for once-weekly infusion models (AUC0-inf 23,443 mg·h/L) - Validated against anaerobic Gram-positives (MIC90 ≤0.125 μg/mL) Supplied as lyophilized powder. Immediate shipment for OPAT or in vitro infection model research.

Molecular Formula C88H101Cl3N10O28
Molecular Weight 1853.1 g/mol
Cat. No. B12432262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbavancin (hydrochloride)
Molecular FormulaC88H101Cl3N10O28
Molecular Weight1853.1 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl
InChIInChI=1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121);1H/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+;/m1./s1
InChIKeyPEXPCJWLNBNBNT-AXKGEONOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalbavancin (Hydrochloride) Technical Overview: Long-Acting Lipoglycopeptide for Gram-Positive Pathogen Research


Dalbavancin (hydrochloride) is a second-generation, semisynthetic lipoglycopeptide antibiotic derived from the natural product A40926, produced by Nonomuraea sp. ATCC39727 [1]. It exerts a bactericidal effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, disrupting bacterial cell wall biosynthesis [2]. The hydrochloride salt form (CAS 2227366-51-8) is the active pharmaceutical ingredient used in the marketed lyophilized powder formulation (Dalvance®), which contains dalbavancin hydrochloride, lactose monohydrate, and mannitol [3]. Dalbavancin is distinguished by an exceptionally prolonged terminal elimination half-life of approximately 8.5 to 14.4 days (204–346 hours), enabling once-weekly or single-dose intravenous administration regimens [4].

Why Dalbavancin Hydrochloride Cannot Be Interchanged with Other Glycopeptides or Anti-MRSA Agents


Lipoglycopeptide antibiotics are not a homogenous class suitable for generic substitution. Dalbavancin differs fundamentally from vancomycin, teicoplanin, and even structurally similar long-acting agents like oritavancin and telavancin across multiple critical dimensions: in vitro potency against staphylococci varies by orders of magnitude (MIC90 values differ 20-fold between dalbavancin and vancomycin) [1]; terminal half-life varies from 4–8 hours for vancomycin to 204–393 hours for long-acting lipoglycopeptides, directly impacting dosing frequency and outpatient viability [2]; and protein binding ranges from 55% for vancomycin to 93% for dalbavancin, which influences tissue distribution and pharmacodynamic target attainment [3]. Substitution without accounting for these quantifiable differences risks both under-dosing (elevated MIC pathogens) and logistical inefficiency (daily infusions versus single-dose therapy).

Dalbavancin Hydrochloride Quantitative Differentiation Evidence: MIC, PK, and Clinical Noninferiority Data


MIC90 Superiority of Dalbavancin Versus Vancomycin Against Clinical MRSA Isolates (2020–2022)

In a 2023 study evaluating clinical MRSA isolates (n=124) from skin and soft tissue infections collected between 2020 and 2022, dalbavancin demonstrated a 21.3-fold lower MIC90 (0.094 μg/mL) compared to vancomycin (2 μg/mL). Dalbavancin MIC50 was 0.064 μg/mL versus vancomycin MIC50 of 1 μg/mL, representing a 15.6-fold difference [1]. This potency advantage places dalbavancin in the most active tier among tested agents, with MIC90 rank order: dalbavancin (0.094 μg/mL) < tedizolid (0.38 μg/mL) < ceftobiprole/linezolid/daptomycin (1 μg/mL) < vancomycin (2 μg/mL).

Antimicrobial susceptibility testing MRSA MIC determination Skin and soft tissue infection

Dalbavancin Versus Vancomycin and Daptomycin MIC90 Comparison in Cancer Patient Gram-Positive Isolates

A 2016 study compared dalbavancin in vitro activity against 241 Gram-positive organisms isolated from cancer patients against vancomycin, daptomycin, linezolid, TMP/SMX, and levofloxacin. Against coagulase-negative staphylococci and S. aureus (including MRSA and MSSA), the MIC90 rank order of glycopeptides was dalbavancin (0.12 μg/mL) > daptomycin (1.0 μg/mL) > vancomycin (2.0 μg/mL) [1]. This represents a 16.7-fold difference between dalbavancin and vancomycin MIC90 values. Dalbavancin retained potent activity against staphylococcal isolates with vancomycin MICs ≥1.0 μg/mL [1].

Oncology supportive care Gram-positive bacteremia Coagulase-negative staphylococci Antimicrobial stewardship

Dalbavancin Versus Vancomycin, Linezolid, and Daptomycin MIC90 Comparison in Diabetic Foot Infection Isolates

A study of 329 aerobic and anaerobic Gram-positive isolates from pretreatment diabetic foot infections reported dalbavancin MIC90 of ≤0.125 μg/mL against MRSA, MSSA, and 120 anaerobic isolates (including Clostridium perfringens, Peptoniphilus asaccharolyticus, Finegoldia magna, and Anaerococcus prevotii). Comparator MIC90s for MRSA were: vancomycin 1 μg/mL (8-fold higher), linezolid 4 μg/mL (32-fold higher), daptomycin 0.5 μg/mL (4-fold higher), and clindamycin >8 μg/mL (>64-fold higher) [1].

Diabetic foot infection Polymicrobial infection Anaerobic Gram-positive bacteria Antimicrobial susceptibility

Pharmacokinetic Differentiation: Dalbavancin Terminal Half-Life Versus Vancomycin and Oritavancin

Comparative pharmacokinetic analysis demonstrates that dalbavancin (1,000 mg IV single dose) achieves a terminal elimination half-life of 346 hours (∼14.4 days) and an AUC0-infinity of 23,443 mg·h/L. In comparison, vancomycin (1,000 mg IV single dose) exhibits a half-life of 4–6 hours and an AUC of 747 mcg·h/mL. Oritavancin, a same-class comparator, demonstrates a half-life of 393 hours and an AUC of 2,800 mcg·h/mL [1]. Dalbavancin's protein binding (93%) exceeds that of vancomycin (55%) and oritavancin (85–90%) [1].

Pharmacokinetic modeling Long-acting antibiotics AUC/MIC target attainment Outpatient parenteral antimicrobial therapy

Clinical Noninferiority of Dalbavancin Single-Dose Versus Two-Dose Regimen and Versus Linezolid in ABSSSI

A randomized, double-blind Phase 3b trial (NCT02127970; n=698) demonstrated that a single 1,500 mg IV infusion of dalbavancin was noninferior to the two-dose regimen (1,000 mg Day 1 + 500 mg Day 8) for ABSSSI, with early clinical response rates of 81.4% versus 84.2% (difference -2.9%; 95% CI, -8.5% to 2.8%) [1]. Clinical success at Day 28 was 84.5% for single-dose versus 85.1% for two-dose (95% CI -6.0, 4.8) [2]. In a separate Phase 3 trial, dalbavancin two-dose regimen demonstrated comparable efficacy to twice-daily linezolid (600 mg q12h for 14 days), with test-of-cure success of 88.9% versus 91.2% [3].

Phase 3 clinical trial ABSSSI Noninferiority analysis Outpatient antimicrobial therapy

Dalbavancin Hydrochloride Solubility and Stability Profile for In Vitro Experimental Use

Dalbavancin hydrochloride (MW 1853.15) exhibits solvent-dependent solubility relevant to in vitro experimental design. At 25°C, solubility exceeds 100 mg/mL in DMSO and reaches 50 mg/mL in water . The compound requires storage at -20°C under dry, sealed conditions, and solutions are noted to be unstable upon preparation, necessitating fresh preparation or purchase of small aliquots [1]. This solubility profile differs from the free base form, which may show limited aqueous solubility [2].

Compound solubility DMSO solubility In vitro assay preparation Compound storage stability

Dalbavancin Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


MRSA Antimicrobial Susceptibility Testing and Comparator Studies

Based on the 21.3-fold MIC90 advantage over vancomycin against clinical MRSA isolates from 2020–2022 [1], dalbavancin hydrochloride serves as a high-potency comparator for in vitro susceptibility testing programs. Research groups conducting surveillance of MRSA resistance trends or evaluating novel anti-staphylococcal compounds can employ dalbavancin as a benchmark representing the upper bound of glycopeptide potency (MIC90 0.094 μg/mL), providing a reference against which vancomycin (MIC90 2 μg/mL) and linezolid (MIC90 1 μg/mL) define the lower sensitivity spectrum.

Long-Acting Antibiotic Pharmacokinetic/Pharmacodynamic Modeling

The terminal half-life of 346 hours (∼14.4 days) and AUC0-infinity of 23,443 mg·h/L [1] make dalbavancin an ideal reference compound for PK/PD modeling of prolonged-exposure antimicrobial regimens. Researchers developing in vitro hollow-fiber infection models or in vivo animal studies simulating extended-interval dosing can use dalbavancin's published PK parameters as a calibration standard for designing once-weekly or single-dose experimental protocols, contrasting with vancomycin's 4–6 hour half-life requiring continuous infusion or frequent bolus dosing.

Diabetic Foot Infection Polymicrobial In Vitro Model Development

Dalabavancin's demonstrated MIC90 ≤0.125 μg/mL against both aerobic MRSA/MSSA and 120 anaerobic Gram-positive isolates (Clostridium perfringens, Peptoniphilus asaccharolyticus, Finegoldia magna, Anaerococcus prevotii) [1] supports its use in developing polymicrobial biofilm or co-culture models of diabetic foot infections. The agent's broad Gram-positive spectrum, including anaerobic coverage, reduces the number of experimental antimicrobial variables required when modeling mixed aerobic-anaerobic infection scenarios, compared to agents like vancomycin (MIC90 1 μg/mL for MRSA) or linezolid (MIC90 4 μg/mL) with narrower anaerobic activity.

Outpatient Parenteral Antimicrobial Therapy (OPAT) Protocol Feasibility Studies

The Phase 3b clinical trial (NCT02127970) demonstrating noninferiority of a single 1,500 mg infusion versus a two-dose regimen (difference -2.9%; 95% CI -8.5% to 2.8%) [1], combined with comparable efficacy to 14-day twice-daily linezolid [2], provides evidence for researchers designing OPAT implementation studies. Dalbavancin's single-dose efficacy data supports protocol development investigating the feasibility, cost-effectiveness, and patient adherence outcomes of single-visit versus multi-day parenteral therapy models.

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